![molecular formula C12H19F6N4O4P B7909486 [[(E)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-morpholin-4-ylmethylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B7909486.png)

[[(E)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-morpholin-4-ylmethylidene]-dimethylazanium;hexafluorophosphate

Übersicht

Beschreibung

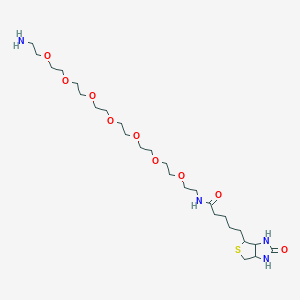

The compound is also known as COMU . It is used as a coupling reagent in peptide synthesis . It is suitable for solution phase & solid phase peptide synthesis, visual or colorimetric reaction monitoring possible .

Synthesis Analysis

Morpholines, which are part of the structure of this compound, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Molecular Structure Analysis

The molecular formula of the compound is C12H19F6N4O4P . The InChI Key is GPDHNZNLPKYHCN-UHFFFAOYSA-N . The IUPAC Name is [[(Z)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-morpholin-4-ylmethylidene]-dimethylazanium;hexafluorophosphate .

Chemical Reactions Analysis

Morpholines, which are part of the structure of this compound, have been synthesized from 1,2-amino alcohols and related compounds . The synthesis involves a sequence of coupling, cyclization, and reduction reactions .

Physical And Chemical Properties Analysis

Amino acids, which are related to the structure of this compound, are colorless, crystalline solids . They have a high melting point greater than 200°C due to ionic property . Their solubility depends upon polarity, iso-electric point, nature of solvent (pH), and temperature . They are soluble in water and ethanol (i.e., polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .

Safety and Hazards

Wirkmechanismus

COMU, also known as “[[(E)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-morpholin-4-ylmethylidene]-dimethylazanium;hexafluorophosphate”, is a third-generation uronium-type coupling reagent . This article will delve into the mechanism of action of COMU, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

COMU primarily targets the process of peptide synthesis . It is used in the formation of peptide bonds, which are crucial for the creation of proteins. The morpholino group in COMU’s structure plays a significant role in its solubility, stability, and reactivity .

Mode of Action

COMU interacts with its targets by facilitating the formation of peptide bonds. It performs extremely well in the presence of only one equivalent of base, confirming the effect of the hydrogen bond acceptor in the reaction . The by-products of COMU are water-soluble and easily removed, making it an excellent choice of coupling reagent for solution-phase peptide synthesis .

Pharmacokinetics

Its water-soluble by-products suggest that it may be easily excreted following its use in reactions .

Action Environment

The action, efficacy, and stability of COMU can be influenced by various environmental factors. For instance, the presence of a base enhances its performance in peptide bond formation . Additionally, the stability and reactivity of COMU can be affected by factors such as temperature and pH.

Eigenschaften

IUPAC Name |

[[(E)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-morpholin-4-ylmethylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N4O4.F6P/c1-4-19-11(17)10(9-13)14-20-12(15(2)3)16-5-7-18-8-6-16;1-7(2,3,4,5)6/h4-8H2,1-3H3;/q+1;-1/b14-10+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDHNZNLPKYHCN-KMZJGFRYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC(=[N+](C)C)N1CCOCC1)C#N.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/OC(=[N+](C)C)N1CCOCC1)/C#N.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F6N4O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1075198-30-9 | |

| Record name | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of COMU?

A1: The molecular formula of COMU is C12H19F6N4O4P, and its molecular weight is 428.27 g/mol.

Q2: What spectroscopic data is available for COMU?

A2: 1H NMR is a reliable technique for characterizing COMU. HPLC can provide an approximate purity assessment.

Q3: How does COMU compare to traditional benzotriazole-based coupling reagents in terms of stability?

A4: COMU displays a more favorable safety profile compared to benzotriazole-based reagents like HATU and HBTU. These compounds are prone to unpredictable autocatalytic decomposition, posing a higher explosion risk. ,

Q4: What are the implications of COMU's stability for its use in automated peptide synthesizers?

A5: The hydrolytic instability of COMU in DMF limits its application in automated peptide synthesizers, particularly for long syntheses. Utilizing alternative solvents like GVL or ACN can enhance its stability in these systems. ,

Q5: Can COMU be used in microwave-assisted peptide synthesis?

A6: Despite recommendations for use below 41°C based on calorimetric data, COMU can be safely dried at 60°C for several hours and utilized in microwave syntheses at 80°C.

Q6: What is the primary application of COMU?

A7: COMU is primarily used as a coupling reagent for peptide bond formation in both solution-phase and solid-phase peptide synthesis. ,

Q7: Is COMU effective in challenging peptide coupling reactions?

A8: COMU exhibits excellent performance in demanding peptide couplings, such as those involving bulky amino acids. It has been successfully employed in synthesizing complex peptides like Aib-ACP decapeptide and JR decapeptide.

Q8: Can COMU be used for applications other than peptide bond formation?

A9: Yes, research indicates that COMU can be used to transform α-amino acids into their corresponding Weinreb amides.

Q9: How does the morpholino group in COMU contribute to its properties?

A10: The presence of the morpholino group significantly influences COMU's solubility, stability, and reactivity compared to other uronium-type reagents.

Q10: What is the role of the Oxyma moiety in COMU?

A11: The Oxyma moiety in COMU enhances its reactivity and contributes to its improved safety profile compared to benzotriazole-based reagents. ,

Q11: What are the recommended storage conditions for COMU?

A12: COMU is sensitive to hydrolysis. Storage in a desiccator or under nitrogen is recommended. Solutions of COMU are generally prepared fresh, but can be stored for limited periods under refrigeration. ,

Q12: What is the median lethal dose (LD50) of COMU?

A13: The estimated LD50 of COMU is 2000 mg/kg.

Q13: Does COMU pose a significant allergic risk?

A14: COMU exhibits a significantly lower potential for allergic reactions compared to benzotriazole-based reagents. ,

Q14: How is COMU typically monitored during peptide synthesis?

A15: The reaction progress when using COMU can be monitored by observing the color change during the reaction. Analytical techniques like HPLC and mass spectrometry are valuable tools for assessing the purity and characterizing the final peptide products.

Q15: What are some alternatives to COMU for peptide coupling?

A16: Common alternatives to COMU include other uronium-type coupling reagents like HBTU and HCTU, as well as carbodiimide-based reagents like DIC and EDC. The choice of reagent depends on the specific requirements of the peptide synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,5R,6S)-2-(hydroxymethyl)-6-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]oxane-3,4,5-triol](/img/structure/B7909447.png)

![5-[(2R,3S,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypentanoic acid](/img/structure/B7909452.png)

![6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B7909495.png)